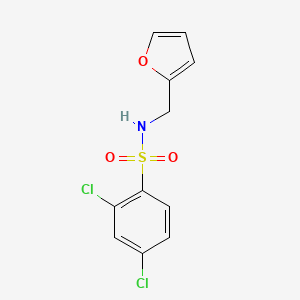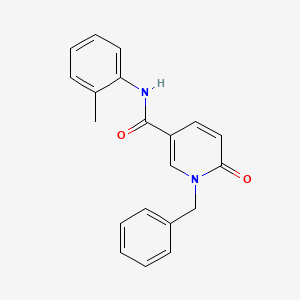
5-(Bromomethyl)-2-chlorobenzoic acid
Descripción general
Descripción
5-(Bromomethyl)-2-chlorobenzoic acid is an organic compound that contains a benzene ring substituted with a bromomethyl group and a chloro group . It is a derivative of benzoic acid, which is a common component in a variety of synthetic and natural substances .
Synthesis Analysis
The synthesis of 5-(Bromomethyl)-2-chlorobenzoic acid can involve several methods. One approach is the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)-2-chlorobenzoic acid consists of a benzene ring substituted with a bromomethyl group and a chloro group . It also contains carboxylic acid groups .Chemical Reactions Analysis
The chemical reactions involving 5-(Bromomethyl)-2-chlorobenzoic acid can be diverse. For instance, it can participate in Suzuki–Miyaura coupling reactions . In addition, it can undergo bromofunctionalization of alkenes in a flow reactor .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Bromomethyl)-2-chlorobenzoic acid can vary. For instance, its molecular weight is around 181.028 .Aplicaciones Científicas De Investigación
- Role of 5-(Bromomethyl)-2-chlorobenzoic acid : This compound serves as a boron reagent in SM coupling reactions. It facilitates the formation of carbon-carbon bonds, allowing the synthesis of complex organic molecules .
- Sensor Applications : Researchers have explored fluorescent sensors combining boronic acid and other moieties. These sensors detect specific analytes like catechol and its amino derivatives (e.g., dopamine) in biological systems .
- Applications : Researchers use boronic acids for protein manipulation, labeling, and cell studies. They play a role in understanding cellular processes and designing targeted therapies .
- Role of 5-(Bromomethyl)-2-chlorobenzoic acid : It aids in the electrophoretic separation of glycated molecules, contributing to disease research .
- Controlled Release of Insulin : In polymer science, boronic acids are incorporated into materials for controlled insulin release .
Suzuki–Miyaura Coupling
Fluorescent Sensors
Protein Manipulation and Cell Labeling
Electrophoresis of Glycated Molecules
Analytical Methods and Polymers
Carbohydrate Chemistry and Glycobiology
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-2-chlorobenzoic acid in chemical reactions can be complex. In Suzuki–Miyaura coupling reactions, for example, the process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Direcciones Futuras
The future directions in the research and application of 5-(Bromomethyl)-2-chlorobenzoic acid are promising. For instance, it can be used in the production and value addition of selected hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural . Furthermore, it can be used as a building block in the synthesis of various organic compounds .
Propiedades
IUPAC Name |
5-(bromomethyl)-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFJIITZHYWVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-chlorobenzoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2775657.png)



![3-(((2-Nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2775668.png)
![N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2775669.png)
![2-[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]oxy-4-methyl-1-propan-2-ylcyclohexane](/img/structure/B2775670.png)

![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2775672.png)
![2-Chloro-1-[2-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2775673.png)


